Enrofloxacin-d5
Enrofloxacin-d5
Enrofloxacin-d5 is intended for use as an internal standard for the quantification of enrofloxacin by GC- or LC-MS. Enrofloxacin is a fluoroquinolone antibiotic. It is active against panels of Campylobacter, E. coli, and Salmonella isolates (mean MIC50s = 0.06, 0.5, and 0.03 µg/ml, respectively). It is also active against equine isolates of L. intracellularis (MICs = 0.125-0.5 µg/ml). Enrofloxacin inhibits bacterial DNA gyrase. In vivo, enrofloxacin (10 mg/kg) increases survival in a mouse model of enteropathogenic E. coli-induced sepsis. Formulations containing enrofloxacin have been used in the treatment of veterinary bacterial infections.
Brand Name:
Vulcanchem
CAS No.:
1173021-92-5
VCID:
VC0024285
InChI:
InChI=1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)/i1D3,2D2
SMILES:
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Molecular Formula:
C19H22FN3O3
Molecular Weight:
364.4 g/mol
Enrofloxacin-d5
CAS No.: 1173021-92-5
Cat. No.: VC0024285
Molecular Formula: C19H22FN3O3
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Enrofloxacin-d5 is intended for use as an internal standard for the quantification of enrofloxacin by GC- or LC-MS. Enrofloxacin is a fluoroquinolone antibiotic. It is active against panels of Campylobacter, E. coli, and Salmonella isolates (mean MIC50s = 0.06, 0.5, and 0.03 µg/ml, respectively). It is also active against equine isolates of L. intracellularis (MICs = 0.125-0.5 µg/ml). Enrofloxacin inhibits bacterial DNA gyrase. In vivo, enrofloxacin (10 mg/kg) increases survival in a mouse model of enteropathogenic E. coli-induced sepsis. Formulations containing enrofloxacin have been used in the treatment of veterinary bacterial infections. |
|---|---|
| CAS No. | 1173021-92-5 |
| Molecular Formula | C19H22FN3O3 |
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 1-cyclopropyl-6-fluoro-4-oxo-7-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]quinoline-3-carboxylic acid |
| Standard InChI | InChI=1S/C19H22FN3O3/c1-2-21-5-7-22(8-6-21)17-10-16-13(9-15(17)20)18(24)14(19(25)26)11-23(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,25,26)/i1D3,2D2 |
| Standard InChI Key | SPFYMRJSYKOXGV-ZBJDZAJPSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F |
| SMILES | CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F |
| Canonical SMILES | CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F |
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